N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-{3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE
Overview
Description
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-{3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of hydrazine-coupled pyrazole derivatives. These compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The compound’s structure features a pyrazole ring substituted with dimethyl groups and a trifluoroethoxy benzoyl hydrazinecarbothioamide moiety, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrazine-coupled pyrazole derivatives, including N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-{3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE, typically involves nucleophilic addition–elimination reactions. The intermediates are reacted with various hydrazine derivatives such as salicyl hydrazide, hydrazine hydrate, and phenyl hydrazine . The reaction conditions often include mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch reactions using similar nucleophilic addition–elimination processes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-{3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring and the benzoyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine hydrate for nucleophilic addition, and palladium catalysts for coupling reactions . Reaction conditions typically involve controlled temperatures, ranging from room temperature to moderate heating, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds. Substitution reactions can lead to various substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-{3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Medicine: The compound’s pharmacological properties are explored for developing new therapeutic agents against tropical diseases.
Industry: It is used in the development of agrochemicals and other industrial applications where pyrazole derivatives are beneficial.
Mechanism of Action
The mechanism of action of N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-{3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound’s antileishmanial activity is attributed to its ability to inhibit the enzyme Lm-PTR1, which is essential for the survival of Leishmania parasites . Molecular docking studies have shown that the compound binds effectively to the active site of the enzyme, disrupting its function and leading to the death of the parasite.
Comparison with Similar Compounds
Similar Compounds
Hydrazine-coupled pyrazole derivatives: These compounds share a similar core structure and exhibit comparable pharmacological activities.
Phenylpyrazoles: Compounds like N,N-dimethyl-4-(4-phenyl-1H-pyrazol-3-yl)-1H-pyrrole-2-carboxamide have similar structural features and biological activities.
Uniqueness
N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-{3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE stands out due to its trifluoroethoxy benzoyl moiety, which enhances its lipophilicity and bioavailability. This unique structural feature contributes to its superior antileishmanial and antimalarial activities compared to other similar compounds .
Properties
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)-3-[[3-(2,2,2-trifluoroethoxymethyl)benzoyl]amino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O2S/c1-10-13(7-24(2)23-10)20-15(27)22-21-14(25)12-5-3-4-11(6-12)8-26-9-16(17,18)19/h3-7H,8-9H2,1-2H3,(H,21,25)(H2,20,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFRZZHRYHPZFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1NC(=S)NNC(=O)C2=CC=CC(=C2)COCC(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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